Colterol acetate Colterol acetate
Brand Name: Vulcanchem
CAS No.: 10255-14-8
VCID: VC3186763
InChI: InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4)
SMILES: CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

Colterol acetate

CAS No.: 10255-14-8

Cat. No.: VC3186763

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Colterol acetate - 10255-14-8

Specification

CAS No. 10255-14-8
Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol
Standard InChI InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4)
Standard InChI Key SVYBIDRTCKRNFA-UHFFFAOYSA-N
SMILES CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
Canonical SMILES CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O

Introduction

PropertyValue
StereochemistryRACEMIC
Molecular FormulaC12H19NO3·C2H4O2
Molecular Weight285.3361 g/mol
Optical Activity(+/-)
Defined Stereocenters0/1
E/Z Centers0
Charge0

The compound exhibits racemic stereochemistry, indicating equal amounts of both enantiomers in its composition . This property may have implications for its biological activity and pharmacological effects.

Pharmacological Properties

Mechanism of Action

Colterol functions primarily as a β2-adrenoreceptor agonist . By binding to β2-adrenergic receptors predominantly found in bronchial smooth muscle, colterol initiates a cascade of cellular events leading to smooth muscle relaxation. The mechanism involves activation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which phosphorylates target proteins, ultimately leading to bronchodilation and reduced airway resistance.

Pharmacodynamics

The pharmacodynamic profile of colterol acetate is characterized by its selective action on β-adrenergic receptors. Research data indicates that colterol has a binding affinity with a potency value of 600.0 nM (Kd) to its primary target . This affinity determines the strength of interaction between colterol and its receptor, influencing both the efficacy and duration of its pharmacological effects.

Table 2. Pharmacological Target Data for Colterol

Primary TargetPharmacological ActionPotency
Beta-2 adrenoreceptor (CHEMBL210)Agonist600.0 nM [Kd]

Structure-Activity Relationship

Structural Components

The activity of colterol acetate is closely tied to its chemical structure. The catechol moiety, consisting of the dihydroxybenzene ring, contributes to receptor binding, while the ethanolamine side chain with the tert-butyl group influences the compound's selectivity for β2-adrenergic receptors over other adrenergic receptor subtypes.

Comparison with Related Compounds

Colterol serves as the active metabolite of bitolterol, a diester prodrug that was clinically used . The relationship between these compounds illustrates an important principle in drug design wherein prodrugs are developed to enhance pharmacokinetic properties while relying on metabolic conversion to release the active compound.

Table 3. Comparison of Colterol and Related Compounds

PropertyColterolColterol AcetateBitolterol
Molecular Weight225.28 g/mol285.3361 g/molLarger (prodrug)
StructureParent compoundAcetate saltDiester prodrug
Pharmacological RoleActive compoundActive compoundProdrug
Clinical StatusInvestigationalInvestigationalPreviously marketed

Chemical Identification

Analytical Identifiers

Multiple chemical identifiers exist for colterol and its acetate form, facilitating its identification in chemical databases and literature:

For Colterol:

  • CAS Number: 18866-78-9 (primary), 4363-02-4 (deprecated)

  • UNII: 1WH11068UO

  • ChEBI ID: CHEBI:73085

  • ChEMBL ID: CHEMBL1159715

For Colterol Acetate:

  • CAS Number: 10255-14-8

  • DTXSID: DTXSID50907691

  • Unique Identifier: CUY1XO9278

Classification

Colterol belongs to multiple chemical classification groups:

  • Catechols

  • Secondary amino compounds

  • Secondary alcohols

  • Triols

  • Ethanolamines

This diverse classification reflects the compound's complex structure and multiple functional groups, which contribute to its biological activity and chemical properties.

Research Applications

Current Research Status

As an investigational compound, colterol acetate continues to be studied for potential therapeutic applications. Research focuses primarily on its bronchodilatory effects and possible applications in respiratory medicine. The compound's relatively selective action on β2-adrenergic receptors makes it of particular interest for treating conditions characterized by bronchospasm with minimal cardiovascular side effects.

Experimental Methods

In experimental settings, colterol acetate has been studied using various methodologies including:

  • Receptor binding assays to determine affinity and selectivity

  • In vitro tissue preparations to assess bronchodilatory effects

  • Comparative studies with other β-agonists to evaluate relative potency and efficacy

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